CDK5-IN-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H24FN5O3 |

|---|---|

Peso molecular |

449.5 g/mol |

Nombre IUPAC |

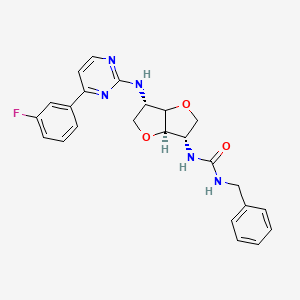

1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea |

InChI |

InChI=1S/C24H24FN5O3/c25-17-8-4-7-16(11-17)18-9-10-26-23(28-18)29-19-13-32-22-20(14-33-21(19)22)30-24(31)27-12-15-5-2-1-3-6-15/h1-11,19-22H,12-14H2,(H,26,28,29)(H2,27,30,31)/t19-,20-,21?,22+/m0/s1 |

Clave InChI |

PCEWQCYDXUANGQ-XHCKQOELSA-N |

SMILES isomérico |

C1[C@@H]([C@@H]2C(O1)[C@H](CO2)NC3=NC=CC(=N3)C4=CC(=CC=C4)F)NC(=O)NCC5=CC=CC=C5 |

SMILES canónico |

C1C(C2C(O1)C(CO2)NC(=O)NCC3=CC=CC=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CDK5-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDK5-IN-4 is a potent, type-II multi-kinase inhibitor that targets Cyclin-Dependent Kinase 5 (CDK5) by stabilizing its inactive "DFG-out" conformation. This inhibitor has demonstrated significant potential in the context of glioblastoma research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to CDK5 and its Role in Glioblastoma

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is highly active in the central nervous system. Unlike other CDKs, its activity is not regulated by cyclins but by its association with the activators p35 or p39. In pathological conditions, such as neurodegenerative diseases and cancer, p35 can be cleaved into p25, leading to the hyperactivation of CDK5. In glioblastoma, the most aggressive form of brain cancer, CDK5 is implicated in promoting tumor cell proliferation, migration, and survival through various signaling pathways. It has been shown to phosphorylate downstream targets that contribute to cell cycle progression and resistance to therapy, making it a compelling target for drug development.

Mechanism of Action of this compound

This compound is classified as a type-II kinase inhibitor . Unlike type-I inhibitors that bind to the active conformation of the kinase, type-II inhibitors specifically recognize and bind to the inactive conformation.

A key feature of kinase activation is the conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. In the active state ("DFG-in"), the aspartate residue points into the ATP-binding pocket. In the inactive state ("DFG-out"), the DFG motif is flipped, with the phenylalanine residue occupying the ATP-binding site. This conformational change opens up an allosteric binding pocket adjacent to the ATP site, which is the target for type-II inhibitors like this compound.

By binding to and stabilizing the DFG-out inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. This mechanism can offer higher selectivity compared to ATP-competitive type-I inhibitors.

Caption: Figure 1. Mechanism of Type-II Inhibition of CDK5 by this compound.

Quantitative Data: In Vitro Kinase Inhibition Profile

This compound has been characterized as a multi-kinase inhibitor. The following table summarizes its inhibitory activity (IC50) against a panel of kinases.

| Kinase Target | IC50 (µM) |

| CDK5 | 9.8 |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9 | 1.76 |

| CDK2 | 6.24 |

Data sourced from MedChemExpress and based on the findings of Khan ZR, et al. (2024).[1]

Experimental Protocols

The following sections describe the general methodologies employed to characterize the mechanism of action of this compound.

In Vitro Kinase Assays

The inhibitory activity of this compound is determined using in vitro kinase assays. A common method is a radiometric assay, although luminescence-based assays are also frequently used.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified kinases.

General Protocol (Radiometric Assay):

-

Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the purified active kinase (e.g., CDK5/p25), a suitable substrate (e.g., Histone H1), and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography.

-

Quantification: The intensity of the radiolabeled bands is quantified using densitometry.

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Figure 2. Workflow for a typical in vitro radiometric kinase inhibition assay.

Cell-Based Assays for Glioblastoma

The anti-proliferative effects of this compound on glioblastoma cells are assessed using cell viability assays.

Objective: To determine the efficacy of this compound in reducing the viability of glioblastoma cell lines.

General Protocol (MTT or MTS Assay):

-

Cell Seeding: Plate glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.

-

Incubation: Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways in Glioblastoma Targeted by CDK5 Inhibition

CDK5 is known to be involved in several signaling pathways that are critical for glioblastoma pathogenesis. By inhibiting CDK5, this compound is hypothesized to modulate these pathways to exert its anti-cancer effects.

Caption: Figure 3. A simplified diagram of CDK5 signaling pathways in glioblastoma and the point of intervention for this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action as a type-II inhibitor of CDK5. Its ability to stabilize the inactive DFG-out conformation provides a basis for its potent inhibitory activity. The quantitative data from in vitro kinase and cell-based assays underscore its potential as a therapeutic agent for glioblastoma. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding for researchers and drug developers interested in the further exploration of this compound and other type-II kinase inhibitors.

References

The Discovery and Development of CDK5-IN-4: A Multikinase Inhibitor with Promise in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in the central nervous system, regulating processes such as neuronal migration, neurite outgrowth, and synaptic plasticity.[1][2] Unlike other CDKs, CDK5 is not directly involved in cell cycle progression in healthy cells; its activity is dependent on its association with the regulatory subunits p35 or p39.[3][4] However, under pathological conditions, such as in neurodegenerative diseases and various cancers, CDK5 activity can become dysregulated.[1][5] In glioblastoma, the most aggressive primary brain tumor, CDK5 has been implicated in promoting tumor cell proliferation, migration, and survival, making it a compelling therapeutic target.[5][6] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of CDK5-IN-4, a potent multikinase type-II inhibitor targeting CDK5 for the potential treatment of glioblastoma.

Discovery of this compound: A Structure-Guided Approach

The development of selective CDK5 inhibitors has been challenging due to the high structural similarity of its ATP-binding pocket with other CDKs, particularly CDK1 and CDK2.[7] To overcome this, a structure-guided design approach was employed to identify type-II inhibitors that bind to the inactive, "DFG-out" conformation of the kinase. This strategy offers the potential for greater selectivity.

In the absence of a crystal structure of CDK5 in the DFG-out state, a homology model was generated and refined using molecular dynamics simulations.[8] This model was then used for in silico screening of compound libraries to identify novel chemical scaffolds with the potential to bind to this inactive conformation. This structure-based virtual screening, coupled with subsequent chemical synthesis and biological evaluation, led to the identification of a series of potent multikinase inhibitors, including the compound designated as this compound.[9]

Mechanism of Action

This compound is a type-II kinase inhibitor, meaning it stabilizes the inactive "DFG-out" conformation of the kinase's activation loop. This contrasts with type-I inhibitors, which compete with ATP in the active "DFG-in" state. By targeting the inactive state, this compound achieves a distinct inhibitory profile. While its primary target is CDK5, it also demonstrates potent inhibitory activity against other kinases implicated in cancer, including GSK-3α, GSK-3β, CDK9, and CDK2.[9] This multikinase activity may contribute to its overall anti-cancer efficacy in complex diseases like glioblastoma, where multiple signaling pathways are often dysregulated.

Data Presentation

The inhibitory activity of this compound and its selectivity profile have been characterized through in vitro kinase assays. The following tables summarize the key quantitative data.

| Kinase Target | IC50 (μM) |

| CDK5 | 9.8 |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9 | 1.76 |

| CDK2 | 6.24 |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from MedChemExpress.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound.

In Vitro Kinase Assay

The inhibitory potency of this compound against CDK5 and other kinases was determined using a radiometric or luminescence-based in vitro kinase assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is calculated.

Protocol:

-

Reagents: Recombinant human CDK5/p25 complex, substrate (e.g., Histone H1), ATP (spiked with [γ-³²P]ATP for radiometric assay or using a luminescence-based ATP detection reagent), kinase assay buffer, and test compound (this compound).

-

Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in the kinase assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. For luminescence-based assays, the remaining ATP is quantified, which is inversely proportional to kinase activity.[3][10] e. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on the growth of glioblastoma cells is assessed using a cell proliferation assay, such as the MTT or CellTiter-Glo assay.

Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.

Protocol:

-

Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media and conditions.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound or a vehicle control. c. After a defined incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added to the wells. d. The absorbance or luminescence is measured using a plate reader. e. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CDK5 and a typical workflow for inhibitor discovery.

Caption: Simplified CDK5 signaling pathway in glioblastoma.

Caption: A typical workflow for structure-guided inhibitor discovery.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of glioblastoma. Its discovery through a structure-guided approach targeting the inactive conformation of CDK5 highlights a successful strategy for developing more selective kinase inhibitors. The multikinase activity of this compound may offer a therapeutic advantage in a genetically heterogeneous disease like glioblastoma. Further preclinical development, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy and toxicity assessments in relevant animal models, will be critical to advance this compound towards clinical investigation. The continued exploration of CDK5 as a therapeutic target in oncology holds significant potential for the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]

- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CDK5-IN-4: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CDK5-IN-4, a potent multikinase inhibitor with significant potential in glioblastoma research. This document details its chemical structure, physicochemical and biological properties, and provides detailed experimental protocols for its synthesis and characterization.

Core Chemical and Biological Properties

This compound is a type-II kinase inhibitor that targets the DFG-out inactive state of Cyclin-Dependent Kinase 5 (CDK5).[1] Its inhibitory activity extends to other kinases, making it a subject of interest for various therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-((3aR,4S,6R,6aR)-6-((4-(3-fluorophenyl)pyrimidin-2-yl)amino)tetrahydro-3aH-furo[3,2-b]furan-4-yl)-3-(phenylmethyl)urea | MedChemExpress |

| Molecular Formula | C24H24FN5O3 | [2] |

| Molecular Weight | 449.48 g/mol | [2] |

| CAS Number | 1212711-91-5 | [3] |

| SMILES | O=C(N[C@H]1CO[C@@H]2--INVALID-LINK--NC3=NC(C4=CC=CC(F)=C4)=CC=N3)NCC5=CC=CC=C5 | [2] |

Biological Activity

This compound has been demonstrated to be a potent inhibitor of several kinases, with the following half-maximal inhibitory concentrations (IC50):

| Target Kinase | IC50 (μM) | Source |

| CDK5 | 9.8 ± 2.29 | [2] |

| GSK-3α | 0.98 ± 0.0 | [2] |

| GSK-3β | 4.00 ± 1.3 | [2] |

| CDK9 | 1.76 ± 0.3 | [2] |

| CDK2 | 6.24 ± 2.8 | [2] |

Chemical Structure

References

Unveiling the Target Profile and Selectivity of CDK5-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of the multi-kinase inhibitor, CDK5-IN-4. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Target Profile and Selectivity of this compound

This compound is a potent, type-II multi-kinase inhibitor that demonstrates significant activity against Cyclin-Dependent Kinase 5 (CDK5), as well as other kinases. The following tables summarize the in vitro inhibitory activity of this compound, presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Primary Target Inhibition

| Target | IC50 (µM) |

| CDK5 | 9.8 ± 2.29 |

This table showcases the primary target engagement of this compound.

Table 2: Off-Target Kinase Selectivity Profile

| Kinase Target | IC50 (µM) |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9 | 1.76 |

| CDK2 | 6.24 ± 2.8 |

This table details the inhibitory activity of this compound against a panel of other kinases, providing insight into its selectivity profile.[1][2][3][4][5][6]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against target kinases typically involves biochemical assays. Below are detailed methodologies for common in vitro kinase inhibition assays that are likely employed to generate the IC50 data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.

Materials:

-

Recombinant human CDK5/p25 complex

-

Histone H1 (as substrate)

-

This compound (or other test inhibitor)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).

-

Add varying concentrations of this compound to the reaction mixture. A DMSO control (vehicle) is run in parallel.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This non-radioactive method, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human CDK5/p25 complex

-

Suitable peptide substrate for CDK5

-

This compound (or other test inhibitor)

-

Kinase reaction buffer

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound. Include a no-inhibitor control.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CDK5 that are likely modulated by this compound, as well as a typical workflow for determining its inhibitory activity.

CDK5 Signaling Pathway in Neuronal Processes

Caption: Simplified CDK5 activation and signaling pathway.

Experimental Workflow for IC50 Determination

Caption: General workflow for in vitro kinase IC50 determination.

Logical Relationship of this compound Selectivity

Caption: Inhibition profile of this compound against multiple kinases.

References

in vitro kinase inhibitory activity of CDK5-IN-4

An in-depth search for "CDK5-IN-4" has been conducted to gather information on its in vitro kinase inhibitory activity, including quantitative data and experimental protocols. Unfortunately, publicly available scientific literature and databases do not contain specific information for a compound designated "this compound".

The search results did yield general information regarding Cyclin-Dependent Kinase 5 (CDK5), its function, and various inhibitors that have been developed and studied. This broader context is provided below.

General Information on CDK5 and its Inhibition

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[1] Its activity is tightly regulated by its binding to non-cyclin partners, p35 or p39.[2] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and in some forms of cancer.[3][] This has made CDK5 an attractive therapeutic target for drug development.

The development of CDK5 inhibitors is an active area of research.[] A number of small molecule inhibitors have been identified, some of which show selectivity for CDK5, while others inhibit a broader range of cyclin-dependent kinases.[5][6] The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays.

General Experimental Protocol for In Vitro CDK5 Kinase Assay

While a specific protocol for this compound is not available, a general methodology for assessing the in vitro inhibitory activity of a compound against CDK5 can be described. These assays typically measure the phosphorylation of a substrate by the CDK5 enzyme in the presence and absence of the inhibitor.

Key Components:

-

Enzyme: Recombinant human CDK5/p25 or CDK5/p35 complex.

-

Substrate: A peptide or protein that is a known substrate of CDK5, such as histone H1 or a specific peptide sequence.

-

ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Often, a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used for detection.

-

Test Compound: The inhibitor being evaluated (e.g., this compound).

-

Assay Buffer: A buffer solution containing components to maintain pH and provide necessary ions for the enzymatic reaction (e.g., Tris-HCl, MgCl₂, DTT).

General Procedure:

-

Reaction Setup: The CDK5 enzyme, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a multi-well plate.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

-

Detection: The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format:

-

Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the radioactivity is measured using a scintillation counter.

-

Luminescence-based Assay: Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced, which is directly proportional to kinase activity.[7]

-

Fluorescence-based Assay: These assays can use fluorescently labeled substrates or antibodies to detect phosphorylation.

-

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific information on this compound, the following diagrams represent a generalized CDK5 signaling pathway and a typical in vitro kinase assay workflow.

Caption: Generalized CDK5 signaling pathway and point of inhibition.

Caption: General workflow for an in vitro kinase inhibition assay.

Without specific data for this compound, this guide provides a foundational understanding of the target and the methodologies used to assess its inhibitors. For a detailed technical guide on this compound, access to proprietary research data or published scientific studies on this specific molecule would be required.

References

- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

CDK5-IN-4: A Novel Multikinase Inhibitor for Glioblastoma Multiforme Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase, has emerged as a significant player in GBM pathogenesis.[1][2] Unlike canonical CDKs involved in cell cycle regulation, CDK5 is primarily active in post-mitotic neurons but its aberrant activation in cancer contributes to tumor progression. In glioblastoma, elevated CDK5 expression is associated with poor prognosis and is implicated in key oncogenic processes including cell proliferation, survival, and migration.[1][2] This has positioned CDK5 as a promising therapeutic target for GBM.

This technical guide focuses on CDK5-IN-4 , a recently identified potent multikinase inhibitor with demonstrated activity against glioblastoma cells.[3] This document provides a comprehensive overview of this compound, including its inhibitory profile, effects on glioblastoma cell lines, and detailed experimental protocols to facilitate further research and development.

This compound: A Multikinase Type-II Inhibitor

This compound is a novel, potent multikinase inhibitor that targets CDK5 by stabilizing the DFG-out inactive state, a characteristic of type-II kinase inhibitors.[3] This mode of inhibition can offer greater selectivity compared to ATP-competitive type-I inhibitors.

Quantitative Data: Kinase Inhibition and Glioblastoma Cell Viability

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating a multikinase targeting profile. Furthermore, its efficacy has been evaluated in several human glioblastoma cell lines.[3]

| Kinase Target | IC50 (μM) |

| CDK5 | 9.8 |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9 | 1.76 |

| CDK2 | 6.24 |

| Table 1: In vitro kinase inhibitory activity of this compound.[3] |

| Glioblastoma Cell Line | IC50 (μM) at 72h |

| U87-MG | ~10-40 |

| T98G | ~10-40 |

| U251-MG | ~10-40 |

| Table 2: Effect of this compound on the viability of human glioblastoma cell lines.[3] |

CDK5 Signaling in Glioblastoma

CDK5 and its downstream effectors play a crucial role in promoting glioblastoma progression. Understanding this signaling network is essential for elucidating the mechanism of action of inhibitors like this compound.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound in glioblastoma research. These are based on standard methodologies employed in the field.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of CDK5 and its downstream targets.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-CDK5, anti-phospho-Rb, anti-phospho-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture glioblastoma cells and treat with this compound at the desired concentration and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

In Vivo Orthotopic Glioblastoma Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Glioblastoma cells (e.g., U87-MG)

-

Stereotactic injection apparatus

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement (if subcutaneous) or imaging for orthotopic models

Procedure:

-

Surgically implant glioblastoma cells into the striatum or flank of immunocompromised mice.

-

Allow tumors to establish.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Monitor tumor growth using imaging techniques (e.g., bioluminescence or MRI) for orthotopic models or caliper measurements for subcutaneous models.

-

Monitor animal health and body weight.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in glioblastoma research.

Conclusion

This compound represents a promising new tool for glioblastoma research. Its multikinase inhibitory profile, with activity against CDK5 and other key kinases implicated in cancer, suggests a potential for broad anti-tumor effects. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for glioblastoma. The detailed experimental protocols offer a roadmap for researchers to validate and expand upon these initial findings, with the ultimate goal of translating this promising preclinical candidate into a novel therapeutic strategy for patients with glioblastoma.

References

- 1. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]

- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cell Cycle Effects of CDK5 Inhibition

A Note on the Analyzed Compound: This technical guide focuses on the effects of Cyclin-Dependent Kinase 5 (CDK5) inhibition on the cell cycle. As comprehensive data for a specific molecule designated "CDK5-IN-4" is not publicly available, this document utilizes data from the well-characterized CDK inhibitor, roscovitine , as a representative compound to illustrate the biological consequences of targeting CDK5. Roscovitine is known to inhibit CDK5, along with other CDKs such as CDK1 and CDK2.

Introduction

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family of serine/threonine kinases. While structurally similar to other CDKs that are pivotal for cell cycle progression, CDK5's primary role was initially thought to be confined to post-mitotic neurons, regulating processes like neuronal migration and differentiation.[1] However, emerging evidence has implicated aberrant CDK5 activity in the proliferation of various cancer cells.[2][3] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory subunits, p35 and p39.[4] In cancer, CDK5 can contribute to cell cycle progression through mechanisms such as the phosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S transition.[5][6] This has positioned CDK5 as a promising therapeutic target for oncology. This guide provides a detailed overview of the effects of CDK5 inhibition on the cell cycle, using roscovitine as a model inhibitor.

Data Presentation: The Quantitative Effects of Roscovitine on Cancer Cells

The inhibitory effects of roscovitine on CDK5 and other kinases, as well as its impact on cancer cell proliferation, have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of Roscovitine against Various Cyclin-Dependent Kinases

| Kinase Target | IC50 (µM) |

| CDK5/p35 | 0.16 |

| Cdc2/Cyclin B | 0.65 |

| CDK2/Cyclin A | 0.7 |

| CDK2/Cyclin E | 0.7 |

| CDK4/Cyclin D1 | >100 |

| CDK6 | >100 |

This table presents the half-maximal inhibitory concentration (IC50) of roscovitine against several CDK complexes, highlighting its potent inhibition of CDK5.[7][8]

Table 2: Anti-proliferative Activity of Roscovitine in Various Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (µM) |

| HeLa (Cervical Carcinoma) | ~15-20 |

| A172 (Glioblastoma) | ~20-30 |

| MCF-7 (Breast Cancer) | ~20-30 |

This table showcases the IC50 values of roscovitine in different cancer cell lines, demonstrating its anti-proliferative effects.[7][9][10]

Table 3: Effect of Roscovitine on Cell Cycle Distribution in A172 Glioblastoma Cells (72h Treatment)

| Roscovitine (µM) | Pre-G1 (Apoptosis) (%) | G1/S (%) | G2/M (%) |

| 0 (Control) | 2.5 | 70.6 | 26.9 |

| 10 | 4.4 | - | 29.7 |

| 25 | 3.9 | - | 37.8 |

| 50 | 8.7 | - | 48.2 |

| 100 | 16.7 | 28.8 | 54.5 |

Data from a study on A172 glioblastoma cells treated with roscovitine for 72 hours, showing a dose-dependent increase in the G2/M and pre-G1 (apoptotic) cell populations, with a corresponding decrease in the G1/S population.[11][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of CDK5 inhibitors on the cell cycle.

CDK5 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK5.

-

Principle: The assay quantifies the transfer of a radioactive phosphate group from [γ-³²P]ATP to a substrate by CDK5.

-

Procedure:

-

Immunoprecipitation of CDK5:

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing a known CDK5 substrate (e.g., histone H1), MgCl₂, and [γ-³²P]ATP.[13]

-

Incubate at 30°C to allow the phosphorylation reaction to proceed.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and visualize the radiolabeled substrate using autoradiography.[13]

-

Quantify the signal to determine the level of kinase activity.

-

-

-

Non-Radioactive Alternative: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a safer and high-throughput alternative. These assays measure the amount of ADP produced during the kinase reaction.[15]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

-

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CDK5 inhibitor (e.g., roscovitine) for a specified period (e.g., 72 hours).[10]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Measure the absorbance at a specific wavelength (e.g., 562 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence of individual cells, allowing for their classification into G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.

-

Procedure:

-

Treat cells with the CDK5 inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[6]

-

Analyze the stained cells using a flow cytometer. The data is then processed to generate a histogram showing the distribution of cells in the different cell cycle phases.

-

Mandatory Visualizations

CDK5 Signaling Pathway in Cell Cycle Regulation

Caption: Simplified signaling pathway of CDK5 in cell cycle regulation.

Experimental Workflow for Assessing CDK5 Inhibitor Effects

Caption: Workflow for evaluating the effects of a CDK5 inhibitor on cancer cells.

Conclusion

The inhibition of CDK5 presents a viable strategy for targeting cancer cell proliferation. As demonstrated by the representative inhibitor roscovitine, targeting CDK5 can lead to a significant reduction in cell viability and an arrest of the cell cycle, often at the G2/M phase, followed by apoptosis. The provided experimental protocols offer a robust framework for the preclinical evaluation of novel CDK5 inhibitors. The continued exploration of CDK5's role in the cell cycle of non-neuronal tissues will be crucial for the development of new and effective cancer therapies.

References

- 1. Cyclin-Dependent Kinase 5 Is Essential for Neuronal Cell Cycle Arrest and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

Technical Guide: CDK5-IN-4, a Novel Multikinase Inhibitor for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CDK5-IN-4, a recently identified potent multikinase type-II inhibitor with significant potential in the context of glioblastoma research. The information is compiled from peer-reviewed scientific literature to support further investigation and drug development efforts.

Introduction to this compound

This compound, also referred to as "compound 4" in its primary publication, is a small molecule inhibitor targeting Cyclin-Dependent Kinase 5 (CDK5). It operates as a type-II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. This mechanism of action can offer greater selectivity compared to ATP-competitive type-I inhibitors. Notably, this compound exhibits a polypharmacological profile, showing inhibitory activity against a panel of kinases implicated in cancer pathology, making it a compound of interest for oncology research, particularly for aggressive brain tumors like glioblastoma.

Physicochemical Properties

As a novel compound reported in 2024, the specific physicochemical properties of this compound are not yet widely cataloged in public chemical databases.

| Property | Value |

| CAS Number | Not publicly available at this time. |

| Molecular Weight | Not publicly available at this time. |

Biological Activity and Selectivity Profile

This compound has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and multi-targeted nature.

| Target Kinase | IC₅₀ (μM) |

| CDK5 | 9.8 |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9 | 1.76 |

| CDK2 | 6.24 |

Data sourced from Khan ZR, et al. (2024).

Mechanism of Action: Type-II Inhibition

This compound functions as a type-II kinase inhibitor. This class of inhibitors binds to the ATP-binding pocket of the kinase but also extends into an adjacent hydrophobic pocket that is only accessible in the inactive, DFG-out conformation. This is in contrast to type-I inhibitors, which bind to the active DFG-in conformation. The stabilization of the inactive state by this compound prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.

Caption: Mechanism of Type-II Inhibition by this compound.

CDK5 Signaling in Glioblastoma and Therapeutic Rationale

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is atypically activated in various cancers, including glioblastoma. Unlike its role in the cell cycle, CDK5's activity in post-mitotic neurons and cancer cells is dependent on its association with regulatory subunits like p35. In pathological conditions, p35 can be cleaved to p25, leading to hyperactivation of CDK5. This aberrant activity contributes to tumor progression through various mechanisms, including the promotion of cell survival, migration, and resistance to therapy. By inhibiting CDK5, this compound presents a therapeutic strategy to counteract these pro-tumorigenic signaling pathways.

Methodological & Application

Application Notes and Protocols for CDK5-IN-4 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction to CDK5 and the Inhibitor CDK5-IN-4

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Unlike other cyclin-dependent kinases, CDK5 is not directly involved in cell cycle regulation but is activated by its regulatory partners, p35 and p39. Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer, making it a significant target for therapeutic intervention.

This compound is a potent, type-II multi-kinase inhibitor that targets CDK5.[1] It also demonstrates inhibitory activity against other kinases, including Glycogen Synthase Kinase-3 alpha and beta (GSK-3α/β), Cyclin-dependent kinase 9 (CDK9), and Cyclin-dependent kinase 2 (CDK2).[1] This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory potential of this compound and other compounds against CDK5.

Quantitative Data: Inhibitor Activity against CDK5 and Other Kinases

The inhibitory activity of this compound and other common CDK5 inhibitors is summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | Target Kinase | IC50 Value |

| This compound | CDK5 | 9.8 µM [1] |

| GSK-3α | 0.98 µM[1] | |

| GSK-3β | 4.00 µM[1] | |

| CDK9 | 1.76 µM[1] | |

| CDK2 | 6.24 µM[1] | |

| Roscovitine | CDK5 | ~0.16 µM - 0.2 µM |

| Dinaciclib | CDK5 | Low nanomolar range (1-4 nM) |

CDK5 Signaling Pathway and Inhibition

The following diagram illustrates a simplified CDK5 signaling pathway and the point of inhibition by compounds like this compound.

Experimental Protocols

Two common methods for in vitro CDK5 kinase assays are provided below: a radioactive assay using ³²P-ATP and a non-radioactive, luminescence-based assay.

Protocol 1: Radioactive Filter Binding Assay

This protocol measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate peptide by CDK5.

Materials:

-

Recombinant human CDK5/p25 complex

-

Histone H1 or a specific peptide substrate

-

This compound or other test compounds

-

[γ-³²P]ATP

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Phosphocellulose filter paper

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the desired concentration of the substrate (e.g., Histone H1), and recombinant CDK5/p25 enzyme.

-

Add Inhibitor: Add this compound or other test compounds at various concentrations to the reaction mixture. Include a control with no inhibitor (vehicle control, e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final desired concentration (e.g., 50 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Washing: Wash the filter papers multiple times with the Stop Solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 2: Non-Radioactive ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human CDK5/p25 complex

-

Substrate (e.g., a suitable peptide substrate for CDK5)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Dilute the enzyme, substrate, ATP, and inhibitors in the kinase buffer.

-

Set up Reaction Plate: In a white assay plate, add the inhibitor or vehicle (e.g., 5% DMSO), followed by the enzyme, and then a mixture of the substrate and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[2]

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.[2]

-

Measure Luminescence: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro kinase assay to test an inhibitor.

References

Application Notes and Protocols for CDK5-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, aberrant CDK5 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. In the context of cancer, particularly glioblastoma, CDK5 has emerged as a promising therapeutic target, involved in promoting tumor cell proliferation, migration, and survival.

CDK5-IN-4 is a potent, type-II multi-kinase inhibitor that targets CDK5. It also exhibits inhibitory activity against Glycogen Synthase Kinase-3 alpha and beta (GSK-3α/β), Cyclin-Dependent Kinase 9 (CDK9), and Cyclin-Dependent Kinase 2 (CDK2). This multi-targeted profile suggests that this compound may exert its anti-cancer effects through the modulation of several key signaling pathways involved in cell cycle progression, apoptosis, and gene transcription. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its therapeutic potential, particularly in glioblastoma cell lines.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition offers the potential for greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases. By inhibiting CDK5, GSK-3, CDK9, and CDK2, this compound can disrupt a number of critical cellular processes:

-

CDK5 Inhibition: Interferes with signaling pathways that promote cell proliferation, migration, and survival in cancer cells.

-

GSK-3 Inhibition: Modulates pathways involved in apoptosis, cell cycle control, and metabolism.

-

CDK9 Inhibition: Disrupts transcription elongation by inhibiting the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins.

-

CDK2 Inhibition: Induces cell cycle arrest at the G1/S phase transition.

Data Presentation

Biochemical Activity of this compound

| Target Kinase | IC₅₀ (µM) |

| CDK5 | 9.8[1] |

| GSK-3α | 0.98[1] |

| GSK-3β | 4.00[1] |

| CDK9 | 1.76[1] |

| CDK2 | 6.24[1] |

Cellular Activity of this compound in Glioblastoma Cell Lines

| Cell Line | IC₅₀ (µM) at 72 hours |

| U87-MG | ~10-40[1] |

| T98G | ~10-40[1] |

| U251-MG | ~10-40[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (refer to the manufacturer's certificate of analysis), calculate the volume of DMSO required to prepare a 10 mM stock solution.

-

Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol determines the effect of this compound on the viability and proliferation of glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

DMSO

-

Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

For MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.

-

For CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Glioblastoma cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK5, anti-p-Rb, anti-GSK3β, anti-p-GSK3β (Ser9), anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Glioblastoma cells

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for Western Blot Analysis.

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualization of Signaling Pathways and Experimental Workflow

Caption: Simplified signaling pathways affected by this compound in glioblastoma.

Caption: General experimental workflow for using this compound in cell culture.

Caption: Logical relationship of this compound's multi-targeting effect on glioblastoma.

References

Application Notes and Protocols for CDK5-IN-4 Treatment of U87 Glioblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has emerged as a significant therapeutic target in oncology, particularly in glioblastoma (GBM).[1][2] Aberrant CDK5 activity in GBM is associated with tumor proliferation, migration, and invasion.[1][3] CDK5 is not typically activated by cyclins, but rather by its regulatory partners p35 and p39.[4][5] In glioblastoma cells, CDK5 expression is often elevated compared to normal human astrocytes.[2] CDK5-IN-4 is a potent and selective inhibitor of CDK5, and these application notes provide a comprehensive protocol for determining its effective treatment concentration and characterizing its effects on U87 glioblastoma cells.

CDK5 Signaling in Glioblastoma

In glioblastoma, CDK5 is implicated in several oncogenic signaling pathways that promote tumor growth and survival.[3] It can be activated by growth factors such as IGF-1 and EGFR.[3] Downstream, CDK5 can phosphorylate a variety of substrates to enhance cell proliferation, migration, and resistance to apoptosis. Key pathways include the activation of PI3K/AKT signaling, modulation of the Rb/E2F cell cycle pathway, and enhancement of STAT3 signaling.[3][6][7]

Caption: CDK5 signaling pathways in glioblastoma.

Experimental Protocols

The following protocols outline a comprehensive approach to determine the optimal concentration of this compound for treating U87 cells and to characterize its cellular effects.

Experimental Workflow

Caption: Experimental workflow for this compound evaluation.

U87 Cell Culture and Maintenance

-

Cell Line: U87 MG (ATCC® HTB-14™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in the complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8)

This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed U87 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubate for 48-72 hours.

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Seed U87 cells in a 6-well plate.

-

Treat cells with this compound at concentrations corresponding to the IC50 and 2x IC50 for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

-

Procedure:

-

Seed and treat U87 cells as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables present hypothetical data for the characterization of this compound in U87 cells.

Table 1: Cytotoxicity of this compound on U87 Cells

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 95.2 ± 5.1 |

| 1 | 80.7 ± 6.2 |

| 10 | 52.1 ± 4.8 |

| 25 | 28.4 ± 3.9 |

| 50 | 15.6 ± 2.5 |

| 100 | 8.3 ± 1.9 |

| IC50 (µM) | ~11.5 |

Table 2: Effect of this compound on Apoptosis in U87 Cells (48h Treatment)

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Vehicle Control | 92.5 ± 3.1 | 3.5 ± 0.8 | 2.5 ± 0.6 | 1.5 ± 0.4 |

| This compound (IC50) | 45.8 ± 4.2 | 28.7 ± 3.5 | 18.9 ± 2.8 | 6.6 ± 1.2 |

| This compound (2x IC50) | 20.1 ± 3.8 | 40.2 ± 4.1 | 30.5 ± 3.7 | 9.2 ± 1.5 |

Table 3: Effect of this compound on Cell Cycle Distribution in U87 Cells (48h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.4 ± 2.9 | 28.1 ± 2.1 | 16.5 ± 1.8 |

| This compound (IC50) | 70.2 ± 3.5 | 15.8 ± 1.9 | 14.0 ± 1.7 |

| This compound (2x IC50) | 78.9 ± 4.1 | 8.7 ± 1.5 | 12.4 ± 1.6 |

Conclusion

These protocols provide a robust framework for determining the effective concentration of this compound in U87 glioblastoma cells and for elucidating its mechanism of action. Based on the hypothetical data, this compound demonstrates potent cytotoxic effects, induces apoptosis, and causes a G0/G1 cell cycle arrest in U87 cells. This systematic approach is essential for the preclinical evaluation of novel therapeutic agents targeting CDK5 in glioblastoma.

References

- 1. mdpi.com [mdpi.com]

- 2. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

CDK5-IN-4 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of CDK5-IN-4, a potent multikinase inhibitor, in experimental settings. The focus is on its solubility, preparation for experiments, and its application in relevant assays for glioblastoma research.

Product Information

This compound is a type-II kinase inhibitor that targets multiple kinases, including Cyclin-Dependent Kinase 5 (CDK5). It has shown potential for research in glioblastoma.[1][2]

Chemical Properties

| Property | Value |

| IUPAC Name | N-(5-(3-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-b]pyridin-2-yl)-1H-pyrazol-3-yl)picolinamide |

| Molecular Formula | C29H27N9O2 |

| Molecular Weight | 545.59 g/mol |

| CAS Number | 2471377-91-4 |

Solubility and Stability

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.

Solubility Data

Stock solutions should be prepared in DMSO. For most in vitro assays, a stock concentration of 10 mM in DMSO is recommended. Further dilutions can be made in aqueous buffers or cell culture media. It is important to note that the final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3]

| Solvent | Solubility |

| DMSO | ≥ 10 mM |

| Ethanol | Sparingly soluble |

| Water | Insoluble |

Note: For in vivo studies, specific formulation development may be required to achieve appropriate bioavailability.

Stability and Storage

| Condition | Recommendation |

| Solid Form | Store at -20°C for long-term storage. |

| DMSO Stock Solution | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |

Kinase Inhibition Profile

This compound is a multikinase inhibitor with potent activity against several kinases implicated in cancer progression.

| Kinase Target | IC50 (µM)[4] |

| CDK5/p25 | 9.8 |

| GSK-3α | 0.98 |

| GSK-3β | 4.00 |

| CDK9/cyclin T1 | 1.76 |

| CDK2/cyclin A | 6.24 |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against CDK5/p25.

Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Kinase substrate (e.g., Histone H1)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[5]

-

White, opaque 96-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase buffer solution.

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to a 2X final concentration. Include a DMSO-only control.

-

Prepare a 2X solution of the substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the 2X CDK5/p25 enzyme solution to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the kinase detection reagent (e.g., ADP-Glo™).[5]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG).[1][2]

Workflow for Cell Viability Assay

References

- 1. Discovery of Potent Multikinase Type-II Inhibitors Targeting CDK5 in the DFG-out Inactive State with Promising Potential against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

Application Notes and Protocols for CDK5 Inhibitor-Mediated Reduction of Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a Cyclin-dependent kinase 5 (CDK5) inhibitor, exemplified by compounds that target the CDK5/p25 complex, to assess its efficacy in reducing Tau phosphorylation at specific epitopes in a cellular context. The primary method of analysis is Western blotting for phosphorylated Tau (p-Tau).

Introduction

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, under neurotoxic conditions, its regulatory subunit p35 is cleaved into the more stable and potent activator p25.[1][2] The resulting hyperactivation of the CDK5/p25 complex leads to the aberrant hyperphosphorylation of several substrates, including the microtubule-associated protein Tau.[1][2][3] This hyperphosphorylation of Tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease.[1][3]

Inhibiting the aberrant activity of CDK5/p25 is a promising therapeutic strategy to mitigate Tau pathology.[1][2] Small molecule inhibitors and inhibitory peptides that specifically target the CDK5/p25 complex can prevent the hyperphosphorylation of Tau. This protocol outlines a Western blot-based assay to evaluate the effectiveness of a CDK5 inhibitor in reducing p-Tau levels in a relevant biological model.

Signaling Pathway of CDK5-Mediated Tau Phosphorylation